molecular formula C9H12O4 B191101 2,3-Dimethoxy-5-methylhydroquinone CAS No. 3066-90-8

2,3-Dimethoxy-5-methylhydroquinone

Cat. No. B191101
CAS RN: 3066-90-8
M. Wt: 184.19 g/mol
InChI Key: DSBZYDDWLLIJJS-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-methylhydroquinone, also known as ubiquinol 7 or coenzyme Q0 reduced form, belongs to the class of organic compounds known as ubiquinols . It is a chemical compound that has been shown to inhibit the mitochondrial respiratory chain .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethoxy-5-methylhydroquinone is C9H12O4 . It belongs to the class of ubiquinols, which are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methylbenzene-1,4-diol moiety to which an isoprenyl group is attached at ring position 2(or 6) .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dimethoxy-5-methylhydroquinone is 184.191 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

1. Defensive Secretion in Millipedes

2,3-Dimethoxy-5-methylhydroquinone is a significant component in the defensive secretion of the giant Pacific millipede, Acladocricus setigerus. This compound, along with other hydroquinones, provides a unique defense mechanism against predators, distinguishing it from other quinone-producing millipedes (Wu, Buden, & Attygalle, 2007).

2. Synthesis of Coenzyme Q

2,3-Dimethoxy-5-methylhydroquinone plays a crucial role in the synthesis of coenzyme Q, a vital component in cellular energy production processes. Researchers have developed efficient methods for synthesizing coenzyme Q using 2,3-dimethoxy-5-methylhydroquinone as a key intermediate (Inoue, Yamaguchi, Saito, & Sato, 1974).

3. Coenzyme Activity Assessment

Studies have shown that derivatives of 2,3-Dimethoxy-5-methylbenzoquinone, such as coenzyme Q1, exhibit coenzymatic activity in various biological systems. This highlights the potential biochemical importance of these compounds (Crane, Shunk, Robinson, & Folkers, 1959).

4. Role in Organic Chemistry

2,3-Dimethoxy-5-methylhydroquinone has been utilized in various organic synthesis processes. It serves as an important intermediate in synthesizing different chemical compounds, indicating its versatility and importance in organic chemistry (Koshi & Shimizu, 1968).

5. Electrochemical Applications

Research has explored the electrochemical oxidation of 2,3-dimethylhydroquinone, which includes 2,3-dimethoxy-5-methylhydroquinone. This study contributes to understanding the electrochemical properties of hydroquinones and their potential applications (Davarani et al., 2006).

6. Medical Research

Although the focus is not on drug use or side effects, it's noteworthy that 2,3-Dimethoxy-5-methylhydroquinone has been studied in various medical research contexts, such as its role in coenzyme Q10 therapy for idiopathic dilated cardiomyopathy. This illustrates the compound's potential relevance in health-related research (Langsjoen, Langsjoen, & Folkers, 1990).

Safety And Hazards

While specific safety and hazard information for 2,3-Dimethoxy-5-methylhydroquinone is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar chemical compounds .

Relevant Papers The relevant papers retrieved discuss the presence of 2,3-Dimethoxy-5-methylhydroquinone in the defensive secretion of a giant Pacific millipede . Another paper discusses its use as an antioxidant for lipid peroxidation .

properties

IUPAC Name

2,3-dimethoxy-5-methylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBZYDDWLLIJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457910
Record name 2,3-dimethoxy-5-methylhydroquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-5-methylhydroquinone

CAS RN

3066-90-8
Record name 2,3-Dimethoxy-5-methyl-1,4-benzenediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol, 2,3-dimethoxy-5-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dimethoxy-5-methylhydroquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxy-5-methylhydroquinone
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Record name 2,3-DIMETHOXY-5-METHYL-1,4-BENZENEDIOL
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Synthesis routes and methods I

Procedure details

In 28 ml of ethanol was dissolved 1.82 g (10 mmol.) of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. To the solution was portionwise added at room temperature 240 mg (6.3 mmol.) of sodium borohydride. The mixture was stirred for 15 min. The mixture was then made acidic by addition of 3-N hydrochloric acid. To the mixture were added 50 ml of water and 100 ml of ether for performing extraction. The ether portion was washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and placed under reduced pressure to distill off the solvent to give 1.72 g of 2,3-dimethoxy-5-methylhydroquinone as a yellow oil, yield 93.5%. To the resulting oil were added 1.65 g (9.3 mmol.) of methyl 1-piperazinecarbodithioate and 280 mg (9.3 mmol.) of paraformaldehyde. The mixture was added to 17 ml of chloroform, and the resulting mixture was refluxed under heating for 6 hours. To the heated mixture was added water. The aqueous mixture was then extracted with chloroform. The chloroform extract was washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and placed under reduced pressure to distill off the solvent. The residue was dissolved in 10 ml of ethanol. Insolubles were removed by filtration. The filtrate was placed under reduced pressure to distill off ethanol. The residue was then purified by means of silica gel column, to give 1.1 g of a pale yellow oil, yield 31.8%. The oil was crystallized from ethanol. The crystals were collected by filtration to give 790 mg of the desired compound as a yellow crystalline product, m.p. 135°-136° C.
Quantity
240 mg
Type
reactant
Reaction Step One
[Compound]
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1.82 g
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of sodium dithionite (95.4 g, 0.548 mols) in water (330 ml) was added to a solution of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (50 g, 0.274 mols) in diethyl ether (330 ml), and shaken for 15 minutes. The ether layer was washed with a saturated aqueous sodium chloride solution, then dried and concentrated in vacuo. The resulting crystals were washed with hexane to obtain 2,3-dimethoxy-5-methyl-1,4-hydroquinone (46.1 g).
Quantity
95.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 2
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 3
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 4
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 5
2,3-Dimethoxy-5-methylhydroquinone
Reactant of Route 6
2,3-Dimethoxy-5-methylhydroquinone

Citations

For This Compound
63
Citations
K Sato, S Inoue, H Sato - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
2,3-Dimethoxy-5-methylbenzoquinone, the key intermediate of the synthesis of coenzyme Q, was synthesized via two new routes. The methylation of 5-nitrovanillin gave 5-…
Number of citations: 24 www.journal.csj.jp
X Wu, DW Buden, AB Attygalle - Chemoecology, 2007 - Springer
The presence of considerable quantities of hydroquinones including hydroquinone, 2-methylhydroquinone, 2,3- dimethoxyhydroquinone, 2-methoxy-3-methylhydroquinone, and 2,3-…
Number of citations: 24 link.springer.com
K OKAMOTO, I IMADA, T IMAMOTO - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
6-(lO-Hydroxydecyl)-2, 3-dimethoxy-5-methyl-l, 4-benzoquinone (CV-2619) and related compounds (the corresponding hydroquinone and hydroquinone monosulfate forms) inhibited …
Number of citations: 15 www.jstage.jst.go.jp
LV Vujisić, SE Makarov, BPM Ćurčić, BS Ilić… - Journal of chemical …, 2011 - Springer
Three European julid species, Cylindroiulus boleti, Leptoiulus trilineatus, and Megaphyllum bosniense, secrete mixtures of up to 12 different quinones. The major components in these …
Number of citations: 22 link.springer.com
R Deml, A Huth - Naturwissenschaften, 2000 - Springer
The defensive secretions of two tropical species of millipedes (the spirostreptid Telodeinopus aoutii and a species of Harpagophoridae) contain a complex mixture of closely related …
Number of citations: 53 link.springer.com
S Inoue, R Yamaguchi, K Saito, K Sato - Bulletin of the Chemical …, 1974 - journal.csj.jp
A new, efficient synthesis of coenzyme Q is described. The bromination of 2,3-dimethoxy-5-methyl-p-benzoquinone gives 6-bromo-2,3-dimethoxy-5-methyl-p-benzoquinone, which is …
Number of citations: 71 www.journal.csj.jp
岡本加世子, 今田伊助, 今本哲治 - Chemical and Pharmaceutical …, 1986 - jlc.jst.go.jp
6-(10-Hydroxydecyl)-2, 3-dimethoxy-5-methyl-1, 4-benzoquinone (CV-2619) and related compounds (the corresponding hydroquinone and hydroquinone monosulfate forms) inhibited …
Number of citations: 3 jlc.jst.go.jp
K Sato, S Inoue, R Yamaguchi - The Journal of Organic Chemistry, 1972 - ACS Publications
A new synthesis of coenzyme Qi is reported. 2, 3-Dimethoxy-5-methylbenzoquinone (2) is converted to 6-bromo-2, 3-dimethoxy-5-methylhydroqumone bis (methoxymethyl) ether (18), …
Number of citations: 41 pubs.acs.org
CH Shunk, BO Linn, EL Wong… - Journal of the …, 1958 - ACS Publications
O IV 2.3-Dimethoxy-5-methyl-6-geranylbenzoquinone ();”'“· 272 µ (£}%,, 440);{Anal. Caled, for Ci9H2604: C, 71.67, H, 8.23. Found: C, 72.08;, 8.00), and 2, 3-dimethoxy-5-methyl-6-(3'-…
Number of citations: 72 pubs.acs.org
I Seiichi, Y Ryohei, S Kenji, S Kikumasa - Bulletin of the Chemical …, 1974 - cir.nii.ac.jp
A new, efficient synthesis of coenzyme Q is described. The bromination of 2, 3-dimethoxy-5-methyl-p-benzoquinone gives 6-bromo-2, 3-dimethoxy-5-methyl-p-benzoquinone, which is …
Number of citations: 1 cir.nii.ac.jp

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